![molecular formula C13H10N4OS B11107208 N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)pyrazine-2-carboxamide](/img/structure/B11107208.png)
N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)pyrazine-2-carboxamide
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Overview
Description
N-{3-CYANO-4H5H6H-CYCLOPENTA[B]THIOPHEN-2-YL}PYRAZINE-2-CARBOXAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure that includes a thiophene ring fused with a cyclopentane ring, a pyrazine ring, and a cyano group. The presence of these functional groups and rings makes it a compound of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-CYANO-4H5H6H-CYCLOPENTA[B]THIOPHEN-2-YL}PYRAZINE-2-CARBOXAMIDE can be achieved through several methods. One common approach involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions. For instance, the direct treatment of amines with methyl cyanoacetate without solvent at room temperature can yield the target compound . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as solvent-free reactions or fusion techniques. The solvent-free reaction of aryl amines with ethyl cyanoacetate is one of the widely used methods due to its efficiency and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
N-{3-CYANO-4H5H6H-CYCLOPENTA[B]THIOPHEN-2-YL}PYRAZINE-2-CARBOXAMIDE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include phenacyl bromide, triethylamine, and potassium hydroxide. For example, the cyclo condensation of 2-cyano-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide with phenacyl bromide in boiling ethanol using triethylamine as a catalyst can yield pyrrole derivatives .
Major Products
The major products formed from these reactions include various heterocyclic compounds that have potential biological activities. For instance, the reaction with phenyl isothiocyanate in DMF containing potassium hydroxide can yield thiophene derivatives .
Scientific Research Applications
N-{3-CYANO-4H5H6H-CYCLOPENTA[B]THIOPHEN-2-YL}PYRAZINE-2-CARBOXAMIDE has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of various heterocyclic compounds.
Mechanism of Action
The mechanism of action of N-{3-CYANO-4H5H6H-CYCLOPENTA[B]THIOPHEN-2-YL}PYRAZINE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific derivative and its application .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- 2-CHLORO-N-(3-CYANO-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHEN-2-YL)-5-DIETHYLSULFAMOYL-BENZAMIDE
- (3-Cyano-4, 5, 6, 7-Tetrahydrobenzo[B]Thiophen-2-Yl) Formamidine Derivatives
Uniqueness
What sets N-{3-CYANO-4H5H6H-CYCLOPENTA[B]THIOPHEN-2-YL}PYRAZINE-2-CARBOXAMIDE apart from similar compounds is its unique combination of functional groups and rings, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C13H10N4OS |
---|---|
Molecular Weight |
270.31 g/mol |
IUPAC Name |
N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)pyrazine-2-carboxamide |
InChI |
InChI=1S/C13H10N4OS/c14-6-9-8-2-1-3-11(8)19-13(9)17-12(18)10-7-15-4-5-16-10/h4-5,7H,1-3H2,(H,17,18) |
InChI Key |
LCCPWLBWLIWYRP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1)SC(=C2C#N)NC(=O)C3=NC=CN=C3 |
Origin of Product |
United States |
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